![molecular formula C19H23N5O3 B2422237 6-(4-Ethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893952-06-2](/img/structure/B2422237.png)
6-(4-Ethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their diverse chemical reactivity and promising applications . The compound is a complex structure with multiple rings .
Synthesis Analysis
The synthesis of such compounds involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C-C bonds and two new Caryl-O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Other methods for the synthesis of imidazole derivatives have also been reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and variable structures . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the ring system . The most stabilized molecular pair consists of a short and directional N-H···O interaction .Chemical Reactions Analysis
Imidazole derivatives are known for their diverse chemical reactivity . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge . Various synthetic methodologies have been explored to access these intriguing heterocyclic compounds .Scientific Research Applications
Synthesis and Derivatives
- The compound is involved in the synthesis of various derivatives, including imidazoles and dihydropurines. For example, a base-catalyzed cyclization method has been used to create imidazoles and dihydropurines, leading to the development of derivatives like 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines (Alves, Proença, & Booth, 1994).
Pharmacological Studies
- Several studies have been conducted on the pharmacological applications of this compound and its derivatives. For instance, the derivatives have been explored for their antitumor activities, showing significant cytotoxic potency in certain cancer cell lines (El-Sayed et al., 2018).
Antimicrobial Activities
- Some derivatives have shown potential in antimicrobial activities. A study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, a related compound, demonstrated effectiveness against various bacteria, indicating the potential of these derivatives in antimicrobial applications (Sharma, Sharma, & Rane, 2004).
Catalysis and Reaction Mechanisms
- The compound has also been a part of studies focusing on chemical synthesis and reaction mechanisms, including the use of dual and heterogeneous catalysts for efficient synthesis of related chemical structures (Moosavi‐Zare et al., 2013).
Other Applications
- Additionally, this compound and its derivatives have been studied for their utility in various fields of science and technology, including the development of new methods for the synthesis of glycolurils and their analogues, which have applications in pharmacology, explosives, and supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).
Future Directions
Imidazole derivatives have a broad range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on developing new synthetic methods and exploring the potential applications of these compounds.
properties
IUPAC Name |
6-(4-ethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-4-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-12-23(15)18)13-6-8-14(9-7-13)27-5-2/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZWTEXRLHZZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OCC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2422156.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2422157.png)
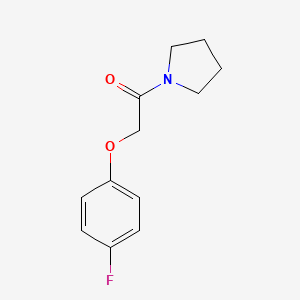
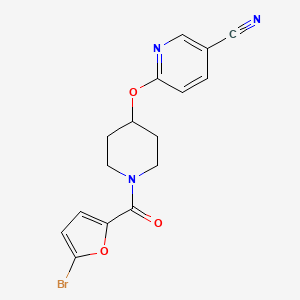
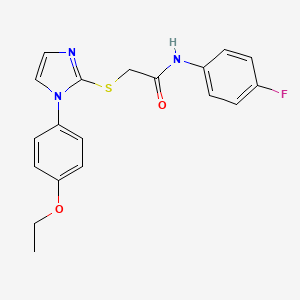

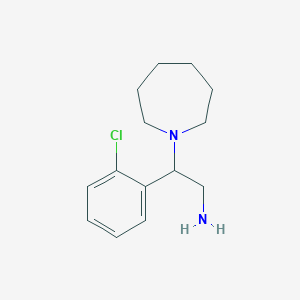
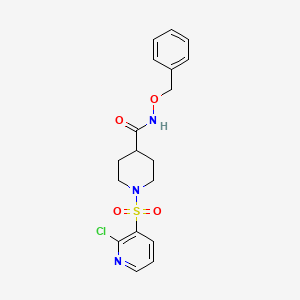

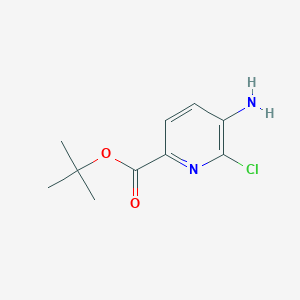
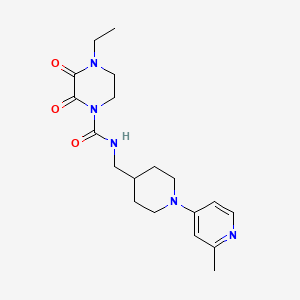
![methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate](/img/structure/B2422174.png)

